Brucine N-oxide

hERG cardiac safety cardiotoxicity screening alkaloid safety profiling

Brucine N-oxide (BNO, CAS 17301-81-4, molecular formula C₂₃H₂₆N₂O₅, MW 410.46 g/mol) is a natural N-oxide alkaloid isolated from the seeds of Strychnos nux-vomica, structurally derived from brucine by oxidation at the N-19 position. It belongs to the Strychnos indole alkaloid class and is also formed endogenously as a major metabolite of brucine.

Molecular Formula C23H28N2O6
Molecular Weight 410.5 g/mol
CAS No. 17301-81-4
Cat. No. B097869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucine N-oxide
CAS17301-81-4
Synonymsbrucine N-oxide
Molecular FormulaC23H28N2O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC
InChIInChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3
InChIKeyHHHQMKWPZAYIAE-ZLGAFOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brucine N-oxide (CAS 17301-81-4): A Differentiated N-Oxide Alkaloid for Inflammation, Analgesia, and Alcohol-Use Research


Brucine N-oxide (BNO, CAS 17301-81-4, molecular formula C₂₃H₂₆N₂O₅, MW 410.46 g/mol) is a natural N-oxide alkaloid isolated from the seeds of Strychnos nux-vomica, structurally derived from brucine by oxidation at the N-19 position [1]. It belongs to the Strychnos indole alkaloid class and is also formed endogenously as a major metabolite of brucine. BNO exhibits analgesic and anti-inflammatory activities, attenuates voluntary alcohol consumption, and is distinguished from its parent alkaloid brucine by a markedly altered safety, physicochemical, and pharmacological profile arising from the introduction of a single oxygen atom at the tertiary amine nitrogen [2].

Why Brucine N-oxide Cannot Be Interchanged with Brucine or Other Strychnos Alkaloids


Although brucine N-oxide differs from brucine by only a single oxygen atom at the N-19 position, this minimal structural modification produces a radical divergence across multiple dimensions critical to research and preclinical development. N-oxidation converts the protonated tertiary amine to an N⁺–O⁻ zwitterion, which eliminates hERG channel inhibition (IC₅₀ > 100 µM vs. 44.18 µM for brucine), reduces acute systemic toxicity by approximately 4- to 15-fold depending on species and route, increases predicted aqueous solubility by roughly 26-fold (LogS –1.702 vs. –3.126), and substantially decreases predicted blood–brain barrier penetration (BBB score 0.314 vs. 0.952 for brucine) [1]. Conversely, brucine N-oxide also demonstrates divergent pharmacological activity: it loses the anti-proliferative effect on HepG2 hepatoma cells that brucine exhibits, yet shows stronger anti-inflammatory activity than brucine in the carrageenan-induced rat paw edema model [2]. These multidimensional differences mean that brucine, brucine N-oxide, strychnine N-oxide, and other in-class alkaloids are not functionally interchangeable in any experimental context where cardiotoxicity risk, systemic toxicity, solubility, CNS penetration, or target-specific pharmacology are relevant endpoints.

Brucine N-oxide (CAS 17301-81-4): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


hERG Potassium Channel Inhibition: Complete Loss of Activity Distinguishes Brucine N-oxide from Cardiotoxic Parent Alkaloids

In whole-cell patch-clamp recordings on HEK293 cells stably expressing hERG channels, brucine N-oxide exhibited complete loss of hERG tail current inhibition at concentrations where its parent compound brucine and the structural analog strychnine showed concentration-dependent blockade. Brucine inhibited hERG with an IC₅₀ of 44.18 µM, while strychnine showed an IC₅₀ of 25.9 µM; in contrast, both brucine N-oxide and strychnine N-oxide lost all measurable hERG channel activity, indicating that introduction of the oxygen atom to compensate for the N⁺ charge abolishes the cation–π interaction with residue Y652 in the hERG pore that mediates blockade by the parent amines [1].

hERG cardiac safety cardiotoxicity screening alkaloid safety profiling

Acute Systemic Toxicity in Mice: 15.5-Fold LD₅₀ Increase Distinguishes Brucine N-oxide from Brucine After Intravenous Administration

In a direct comparative acute toxicity study using the Bliss method in mice, intravenous administration revealed that brucine N-oxide possesses substantially lower acute toxicity than its parent alkaloid. The LD₅₀ of brucine N-oxide was determined to be 776.7 mg/kg, compared to 50.10 mg/kg for brucine—representing an approximately 15.5-fold reduction in lethal potency. For context, strychnine N-oxide showed a roughly 10-fold toxicity reduction versus strychnine (LD₅₀ 10.92 mg/kg vs. 1.104 mg/kg), indicating that N-oxidation confers a consistent but compound-specific detoxification effect across Strychnos alkaloids [1].

acute toxicity LD50 safety margin in vivo toxicology

Acute Systemic Toxicity in Rats: 4.2-Fold LD₅₀ Increase Confirms Cross-Species Safety Differentiation of Brucine N-oxide

In a separate study utilizing alcohol-preferring male Fawn-Hooded rats, the subcutaneous LD₅₀ of brucine N-oxide was determined to be 1,103.5 ± 177.0 mg/kg, compared to 264.6 ± 17.7 mg/kg for brucine—a 4.2-fold increase in tolerated dose. When administered at behaviorally active doses (70 mg/kg s.c. reducing ethanol consumption by 22.8%), brucine N-oxide operated at only ~6.3% of its LD₅₀, yielding a therapeutic index (LD₅₀/ED₅₀) substantially wider than that achievable with brucine, whose clinical development has been restrained by high toxicity, poor water solubility, short half-life, and a narrow therapeutic window [1].

acute toxicity rat LD50 cross-species alcohol use disorder safety

Predicted Aqueous Solubility: ~26-Fold Improvement Over Brucine Enables Formulation Flexibility

In silico ADMET prediction using SwissADME revealed a LogS (aqueous solubility) of –1.702 log mol/L for brucine N-oxide versus –3.126 log mol/L for brucine, corresponding to a ~26.5-fold greater predicted aqueous solubility (ΔLogS = 1.424) [1]. This is consistent with the increased topological polar surface area (TPSA: 71.06 Ų for BNO vs. 51.24 Ų for brucine) and the substantially reduced LogD₇.₄ (0.392 for BNO vs. 2.083 for brucine), reflecting the zwitterionic N⁺–O⁻ character that enhances hydrophilicity. Complementing these predictions, the estimated water solubility from ChemSpider (WSKOW v1.41) is 2,779 mg/L at 25 °C for brucine N-oxide .

aqueous solubility LogS formulation development

Blood–Brain Barrier Penetration: Markedly Reduced Predicted CNS Entry Differentiates Brucine N-oxide Safety Profile

In silico ADMET prediction yielded a BBB (blood–brain barrier) penetration score of 0.314 for brucine N-oxide versus 0.952 for brucine, representing a ~67% reduction in predicted CNS entry potential [1]. This prediction is mechanistically consistent with the increased TPSA (71.06 vs. 51.24 Ų) and reduced LogD₇.₄ (0.392 vs. 2.083) of BNO. Concurrently, in silico human intestinal absorption (HIA) prediction improved dramatically from 0.011 for brucine to 0.908 for BNO, and plasma protein binding was predicted to decrease from 48.53% to 22.48%. Importantly, experimental tissue distribution studies in rats have confirmed that while both brucine and brucine N-oxide can cross the blood–brain barrier after intravenous administration of total Strychnos alkaloids, the relative CNS exposure profile is compound-specific [2].

blood-brain barrier CNS penetration peripheral selectivity

Optimal Procurement and Application Scenarios for Brucine N-oxide (CAS 17301-81-4) Based on Quantitative Differentiation Evidence


Preclinical Analgesic/Anti-inflammatory Programs Requiring hERG-Safe Alkaloid Leads

Research teams screening natural alkaloids for analgesic or anti-inflammatory activity face a well-known liability: many indole and bis-indole alkaloids inhibit hERG channels, creating cardiac safety flags that stall lead optimization. Brucine N-oxide is uniquely positioned for this use case because it retains anti-inflammatory activity (stronger than brucine in carrageenan-induced rat paw edema) while exhibiting zero hERG channel inhibition, compared to an IC₅₀ of 44.18 µM for brucine and 25.9 µM for strychnine [1]. Its 4- to 15-fold lower acute toxicity further supports repeated-dose efficacy studies that would be precluded with the parent alkaloids. Procurement of BNO as the primary test article, rather than brucine, allows the program to decouple anti-inflammatory pharmacology from cardiotoxicity at the screening stage [2].

Alcohol Use Disorder (AUD) Pharmacotherapy Development with an Improved Therapeutic Window

Brucine N-oxide at 70 mg/kg (s.c.) reduced voluntary ethanol consumption by 22.8% in alcohol-preferring Fawn-Hooded rats without affecting food intake, total fluid consumption, or sucrose preference, while its LD₅₀ in the same strain was 1,103.5 ± 177.0 mg/kg—providing a ~15.8-fold margin between the behaviorally efficacious dose and the median lethal dose [1]. In contrast, the parent compound brucine, despite demonstrating similar anti-alcohol effects at 30 mg/kg, was explicitly judged clinically non-viable due to high toxicity, poor water solubility, short half-life, and limited therapeutic window. BNO's ~26-fold greater predicted aqueous solubility and reduced CNS penetration potential make it the rational procurement choice for AUD research groups seeking a druggable starting point within this chemotype [2].

Traditional Chinese Medicine (TCM) Processing Quality Control and Detoxification Marker Analysis

The traditional processing (Pao Zhi) of Semen Strychni (Ma Qian Zi) involves heat or fermentation treatments that partially convert the highly toxic strychnine and brucine into their respective N-oxides, thereby reducing cardiotoxicity and systemic toxicity. Quantitative HPLC and LC-MS/MS methods have been validated for the simultaneous determination of brucine N-oxide alongside brucine, strychnine, and strychnine N-oxide in processed herbal products, with reported LOQ values as low as 0.54 µg/mL [1]. Procurement of high-purity brucine N-oxide (CAS 17301-81-4, melting point 145 °C, typical appearance white to off-white crystalline solid) [2] as an authenticated reference standard is essential for laboratories performing quality control analysis of processed Nux vomica preparations, where the brucine-to-brucine N-oxide ratio serves as a direct chemical marker of adequate detoxification processing [3].

Pharmacokinetic and Drug Metabolism Studies of Strychnos Alkaloid N-Oxidation Pathways

Brucine N-oxide is both a natural product and a major in vivo metabolite of brucine, formed via cytochrome P450-mediated oxidation and also subject to non-enzymatic reduction back to brucine by the heme group of cytochrome P450 under anaerobic conditions in the presence of NAD(P)H and FAD [1]. Validated LC-MS/MS methods can simultaneously quantify brucine, brucine N-oxide, strychnine, and strychnine N-oxide in rat plasma (linear range 0.102–306.0 ng/mL for the N-oxides) and tissues, enabling comprehensive pharmacokinetic profiling [2]. The in silico prediction that BNO has dramatically altered Pgp-substrate probability (0.998 vs. 0.611 for brucine) and negligible Pgp-inhibitor probability (0.001 vs. 0.96 for brucine) provides specific, testable hypotheses for drug–drug interaction and efflux transporter studies. Procuring authentic brucine N-oxide reference material is necessary for any laboratory studying the metabolic interconversion of brucine and its N-oxide as part of ADME characterization [3].

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